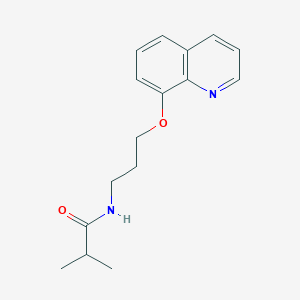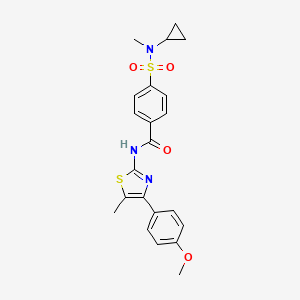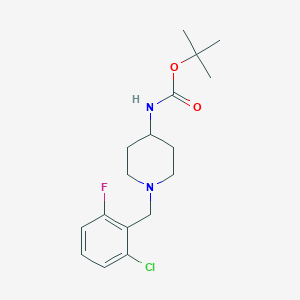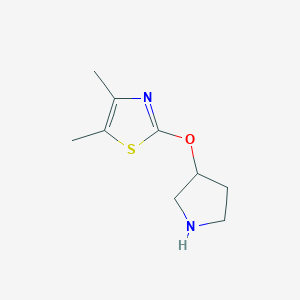![molecular formula C13H13ClN2O3 B2746848 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2249555-33-5](/img/structure/B2746848.png)
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile, also known as CPAC, is a synthetic molecule that has been widely used in scientific research. CPAC is a member of the morpholine family and is a potent inhibitor of various enzymes, including serine proteases and cysteine proteases. In
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile involves the covalent modification of the active site of enzymes. 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile contains a nitrile group that can react with the active site cysteine or serine residue of enzymes, leading to the formation of a covalent bond between 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile and the enzyme. This covalent bond inhibits the activity of the enzyme by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile depend on the specific enzyme that it inhibits. For example, the inhibition of cathepsin B by 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to reduce the invasion and metastasis of cancer cells. The inhibition of trypsin by 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to reduce the inflammation and oxidative stress in the pancreas. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to have anti-inflammatory and anti-oxidant effects in various animal models of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has several advantages as a tool for scientific research. First, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying enzyme function. Second, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is stable and can be easily synthesized in large quantities, making it a cost-effective tool for scientific research. However, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile also has some limitations. For example, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is a covalent inhibitor, which means that it irreversibly binds to the active site of enzymes. This can make it difficult to study the recovery of enzyme activity after 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile treatment. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile in scientific research. First, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be used to study the role of proteases in various diseases, such as cancer, inflammation, and neurodegeneration. Second, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be used as a tool to screen for new protease inhibitors that may have therapeutic potential. Third, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be modified to improve its selectivity and potency for specific enzymes. Finally, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be conjugated to imaging agents to enable the visualization of protease activity in vivo.
Synthesemethoden
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile involves the reaction of 4-chlorophenol with acetyl chloride to yield 4-chlorophenyl acetate. This intermediate is then reacted with morpholine and potassium carbonate in the presence of a solvent to form 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile. The yield of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent type.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been widely used in scientific research as a tool to study the function of various enzymes. For example, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been used as an inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in various physiological and pathological processes. 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has also been used to inhibit trypsin, a serine protease that plays a critical role in the digestive system. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been used as a probe to study the activity of various proteases in biological samples, such as blood and tissue extracts.
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-1-3-12(4-2-10)19-9-13(17)16-5-6-18-8-11(16)7-15/h1-4,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCPUDDWAEYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)


![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)


![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)
![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)



![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)